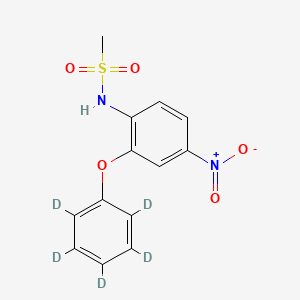

Nimesulide-d5

説明

特性

IUPAC Name |

N-[4-nitro-2-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWYRSMBCFDLJT-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nimesulide-d5: An In-Depth Technical Guide to its Mechanism of Action as a COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of Nimesulide-d5 as a selective cyclooxygenase-2 (COX-2) inhibitor. This compound is the deuterated analogue of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic properties.[1] While specific quantitative data for this compound is not extensively available in public literature, its primary utility is often as an internal standard in analytical assays due to its similar physicochemical and biological properties to Nimesulide. This guide will, therefore, focus on the well-established mechanism of Nimesulide, with the scientifically-grounded assumption that deuteration does not alter its fundamental pharmacodynamic profile as a COX-2 inhibitor.

The primary mechanism of action for Nimesulide is its selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[2] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature, contributing to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2][3] Beyond its primary action on COX-2, Nimesulide exhibits a unique and multifaceted pharmacological profile, involving the modulation of various other inflammatory mediators.[2][4]

This document will delve into the molecular interactions of Nimesulide with the COX enzymes, present quantitative data on its inhibitory activity, provide detailed experimental protocols for assessing COX-2 selectivity, and visualize key pathways and workflows to facilitate a deeper understanding of its function.

The Cyclooxygenase (COX) Pathway and the Role of Nimesulide

The cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[5]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and supporting platelet function.[2][5]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2][5] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[5]

Nimesulide exerts its therapeutic effects by preferentially inhibiting the COX-2 enzyme.[2] This selective action reduces the production of pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating pain and reducing swelling, with a lesser impact on the homeostatic functions of COX-1.[2][3]

The selectivity of Nimesulide for COX-2 is attributed to subtle structural differences in the active sites of the two enzyme isoforms.[6] The active site of COX-2 is slightly larger and more accommodating to the bulkier structure of selective inhibitors like Nimesulide.[6]

In addition to its primary COX-2 inhibitory activity, Nimesulide has been shown to possess other pharmacological actions that contribute to its anti-inflammatory effects. These include the inhibition of phosphodiesterases, leading to an accumulation of cyclic AMP (cAMP) which can suppress the activation of inflammatory cells, and the modulation of reactive oxygen species production.[2][4]

Signaling Pathway of COX-2 Inhibition by Nimesulide

Caption: Prostaglandin synthesis pathway and selective inhibition by this compound.

Quantitative Data: Inhibitory Activity of Nimesulide

The following table summarizes the in vitro inhibitory activity of Nimesulide against COX-1 and COX-2. It is important to note that this data is for the non-deuterated compound, and it is assumed that this compound exhibits a comparable inhibitory profile. The IC50 values for Nimesulide's inhibition of COX-2 can vary depending on the experimental conditions, particularly the pre-incubation time, indicating a time-dependent inhibition.[5]

| Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |

| IC50 | >100 µM | 70 nM - 70 µM (time-dependent) | High | [1][5] |

| IC50 (Canine Whole Blood Assay) | 20.3 ± 2.8 µM | 1.6 ± 0.4 µM | 12.99 ± 3.41 | [7] |

Note: IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

Experimental Protocols

The determination of COX-2 selectivity is a critical aspect of characterizing NSAIDs. The human whole blood assay is a widely accepted method for this purpose as it provides a more physiologically relevant assessment compared to purified enzyme assays by accounting for factors like plasma protein binding.

In Vitro Human Whole Blood Assay for COX-1 and COX-2 Activity

Objective: To determine the in vitro potency and selectivity of a test compound (e.g., this compound) for inhibiting COX-1 and COX-2 in human whole blood.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, during blood clotting. This process is primarily driven by the constitutive COX-1 in platelets.

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in heparinized whole blood after stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.

Materials:

-

Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Heparin tubes and plain tubes for blood collection.

-

Incubator (37°C).

-

Centrifuge.

-

Enzyme immunoassay (EIA) kits for TXB2 and PGE2.

Methodology:

For COX-1 Activity (TXB2 Production):

-

Aliquots of whole blood (e.g., 1 mL) are distributed into tubes.

-

The test compound at various concentrations is added to the blood samples and incubated for a specified period (e.g., 15-60 minutes) at 37°C to allow for drug-enzyme interaction.

-

The blood is then allowed to clot by incubating at 37°C for 1 hour.

-

The tubes are centrifuged to separate the serum.

-

The serum is collected and stored at -20°C or -80°C until analysis.

-

The concentration of TXB2 in the serum is measured using a specific EIA kit.

For COX-2 Activity (PGE2 Production):

-

Heparinized whole blood is aliquoted into tubes.

-

The test compound at various concentrations is added to the blood samples and incubated for a specified period (e.g., 15-60 minutes) at 37°C.

-

LPS (e.g., 10 µg/mL) is added to induce COX-2 expression and activity.

-

The blood is incubated for 24 hours at 37°C.

-

The tubes are centrifuged to separate the plasma.

-

The plasma is collected and stored at -20°C or -80°C until analysis.

-

The concentration of PGE2 in the plasma is measured using a specific EIA kit.

Data Analysis:

-

The percentage of inhibition of TXB2 and PGE2 production is calculated for each concentration of the test compound relative to a vehicle control.

-

The IC50 values for COX-1 and COX-2 are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The COX-2 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

Experimental Workflow: Human Whole Blood Assay

Caption: Workflow for determining COX-1 and COX-2 inhibition using the whole blood assay.

Logical Relationship: COX-2 Selectivity

The key therapeutic advantage of Nimesulide lies in its selectivity for COX-2. This can be conceptually represented as follows:

Caption: Logical diagram illustrating the concept of COX-2 selectivity.

Conclusion

This compound, as the deuterated form of Nimesulide, is a valuable tool for researchers, primarily as an internal standard. Its mechanism of action is predicated on the selective inhibition of the COX-2 enzyme, a key mediator of inflammation and pain. This selectivity spares the physiological functions of COX-1, offering a therapeutic advantage over non-selective NSAIDs. The multifaceted pharmacological profile of Nimesulide, extending beyond simple COX-2 inhibition, makes it a subject of continued interest in inflammation research. The experimental protocols detailed herein provide a framework for the robust evaluation of COX-2 inhibitors, enabling further advancements in the development of safer and more effective anti-inflammatory agents.

References

- 1. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of nimesulide action time dependence on selectivity towards prostaglandin G/H synthase/cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic profile and in vitro selective cyclooxygenase-2 inhibition by nimesulide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Nimesulide-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nimesulide-d5, an isotopically labeled version of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. This compound is a critical internal standard for the quantitative analysis of Nimesulide in biological matrices by mass spectrometry, essential for pharmacokinetic and metabolic studies. This document outlines a probable synthetic route, detailed experimental protocols, purification methods, and relevant analytical data.

Overview and Chemical Properties

This compound, chemically known as N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide, is a deuterated analog of Nimesulide where the five hydrogen atoms on the phenoxy ring are replaced with deuterium. This isotopic substitution results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled drug in mass spectrometric analyses.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide | [SynZeal, Cayman Chemical] |

| CAS Number | 1330180-22-7 | [SynZeal, Cayman Chemical] |

| Molecular Formula | C₁₃H₇D₅N₂O₅S | [SynZeal, Cayman Chemical] |

| Molecular Weight | 313.34 g/mol | [SynZeal, Cayman Chemical] |

| Purity (HPLC) | >95% | [LGC Standards] |

| Deuterated Forms | ≥99% (d₁-d₅) | [Cayman Chemical] |

| Appearance | Solid | [Cayman Chemical] |

| Storage Temperature | -20°C | [Cayman Chemical] |

Proposed Synthesis of this compound

A practical, large-scale synthesis for the non-deuterated Nimesulide starts from o-chloro nitrobenzene and triphenyl phosphate, yielding 2-phenoxy nitrobenzene, which is then subjected to reduction, mesylation, and nitration[1][2]. By analogy, a plausible synthesis of this compound would involve the reaction of a deuterated phenoxy precursor.

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of Nimesulide and have been adapted for the preparation of its deuterated analog.

Step 1: Synthesis of 2-(Phenoxy-d5)nitrobenzene

This step involves the nucleophilic substitution of the chlorine atom in 2-chloronitrobenzene with deuterated phenoxide.

-

Materials: 2-chloronitrobenzene, Phenol-d6, Triphenyl phosphate.

-

Procedure:

-

A mixture of 2-chloronitrobenzene and a slight molar excess of Phenol-d6 is heated with triphenyl phosphate.

-

The reaction mixture is heated to a high temperature (e.g., 180-200°C) for several hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by distillation under reduced pressure or by crystallization.

-

Step 2: Reduction to 2-(Phenoxy-d5)aniline

The nitro group of 2-(Phenoxy-d5)nitrobenzene is reduced to an amino group.

-

Materials: 2-(Phenoxy-d5)nitrobenzene, Iron powder, Acetic acid, Water, Toluene.

-

Procedure:

-

A stirred mixture of water, iron powder, and a catalytic amount of acetic acid is heated to 90-95°C[1].

-

2-(Phenoxy-d5)nitrobenzene is added slowly to the mixture.

-

The reaction is stirred at the same temperature for 3-4 hours[1].

-

The reaction mixture is then made alkaline with ammonium hydroxide and filtered while hot.

-

The product is extracted with toluene, and the solvent is removed under reduced pressure to yield 2-(Phenoxy-d5)aniline.

-

Step 3: Mesylation to 2-(Phenoxy-d5)methanesulfonanilide

The amino group of 2-(Phenoxy-d5)aniline is reacted with methanesulfonyl chloride.

-

Materials: 2-(Phenoxy-d5)aniline, Dichloromethane, Triethylamine, Methanesulfonyl chloride, Sodium hydroxide solution.

-

Procedure:

-

2-(Phenoxy-d5)aniline is dissolved in dichloromethane, and triethylamine is added.

-

The mixture is cooled to 0-5°C, and methanesulfonyl chloride is added dropwise over 3-4 hours with stirring[1].

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the product is extracted into a sodium hydroxide solution.

-

Acidification of the aqueous layer precipitates the product, 2-(Phenoxy-d5)methanesulfonanilide, which is collected by filtration.

-

Step 4: Nitration to this compound

The final step involves the selective nitration of the phenoxy-d5 substituted ring.

-

Materials: 2-(Phenoxy-d5)methanesulfonanilide, Glacial acetic acid, 70% Nitric acid.

-

Procedure:

-

2-(Phenoxy-d5)methanesulfonanilide is dissolved in glacial acetic acid with warming[1].

-

The mixture is stirred, and a stoichiometric amount of 70% nitric acid is added dropwise over 15 minutes.

-

The mixture is then heated on a steam bath for 4 hours[1].

-

After cooling, the reaction mixture is poured into water, and the precipitated this compound is collected by filtration.

-

Purification of this compound

Purification is a critical step to ensure the high purity required for an internal standard. A combination of column chromatography and recrystallization is typically employed.

Column Chromatography

-

Stationary Phase: Silica gel.

-

Mobile Phase: A mixture of chloroform and methanol is an effective eluent for purifying Nimesulide[3]. The exact ratio may need to be optimized.

-

Procedure:

-

The crude this compound is dissolved in a minimum amount of the mobile phase.

-

The solution is loaded onto a silica gel column.

-

The column is eluted with the mobile phase, and fractions are collected.

-

Fractions containing the pure product (as determined by TLC) are combined.

-

Recrystallization

-

Solvent: Methanol is a suitable solvent for the recrystallization of Nimesulide[1].

-

Procedure:

-

The product obtained from column chromatography is dissolved in a minimum amount of hot methanol.

-

The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.

-

The purified crystals of this compound are collected by filtration, washed with cold methanol, and dried under vacuum.

-

Analytical Data and Quality Control

The purity and identity of the synthesized this compound should be confirmed by various analytical techniques.

Table 2: Analytical Methods for Quality Control of this compound

| Analytical Technique | Purpose | Typical Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Chemical purity >95%[4]. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | M/z corresponding to C₁₃H₇D₅N₂O₅S. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of deuterium incorporation sites. | Absence of signals corresponding to the phenoxy protons and presence of characteristic signals for the rest of the molecule. |

A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile, triethylamine, and water, adjusted to a suitable pH with formic acid, can be used for purity analysis[5].

Logical Relationship Diagram

The following diagram illustrates the logical flow from starting materials to the final purified product and its application.

Caption: From raw materials to final application of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of this compound. By adapting established procedures for the non-deuterated analog, a high-purity product suitable for use as an internal standard in bioanalytical assays can be obtained. The detailed protocols and purification strategies outlined herein offer a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Rigorous analytical characterization is paramount to confirm the identity, purity, and isotopic enrichment of the final product.

References

An In-Depth Technical Guide to the Deuterium Labeling of Nimesulide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling process for the non-steroidal anti-inflammatory drug (NSAID), Nimesulide. The focus of this document is on the synthesis of Nimesulide-d5, where the five hydrogen atoms on the phenoxy ring are replaced with deuterium. This guide details a proposed synthetic pathway, experimental protocols adapted from established methods for the synthesis of Nimesulide, and a discussion of the analytical techniques for characterization. Additionally, the mechanism of action of Nimesulide is illustrated through a signaling pathway diagram.

Introduction to Deuterium Labeling and Nimesulide

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a critical tool in pharmaceutical research and development. This isotopic substitution can subtly alter the physicochemical properties of a drug molecule, most notably by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to an improved pharmacokinetic profile, including increased half-life and reduced formation of reactive metabolites.

Nimesulide is a selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] By selectively inhibiting COX-2, Nimesulide reduces the production of prostaglandins that mediate pain and inflammation, while showing a lower propensity for the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2] The deuteration of Nimesulide, specifically on the phenoxy ring (this compound), is of significant interest for its potential to alter the drug's metabolic fate and for its use as an internal standard in pharmacokinetic and metabolic studies.[4][5][6][7][8]

Proposed Synthetic Pathway for this compound

The synthesis of this compound, formally known as N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide, can be achieved through a multi-step process starting from commercially available phenol-d5. The proposed synthetic route is adapted from established industrial methods for the synthesis of Nimesulide.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of non-deuterated Nimesulide and are proposed for the synthesis of this compound. Researchers should optimize these conditions for the deuterated analogues.

Step 1: Synthesis of 2-(Phenoxy-d5)nitrobenzene (Ullmann Condensation)

This step involves the copper-catalyzed coupling of phenol-d5 and 2-chloronitrobenzene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |

| 2-Chloronitrobenzene | 157.55 | 1.58 g | 10 |

| Phenol-d5 | 99.15 | 1.00 g | 10 |

| Potassium Hydroxide | 56.11 | 2.24 g | 40 |

| Triphenyl Phosphate | 326.28 | 3.26 g | 10 |

| Dimethylformamide (DMF) | - | 30 mL | - |

| Diethyl Ether | - | As required | - |

| Anhydrous Sodium Sulfate | - | As required | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-chloronitrobenzene, triphenyl phosphate, potassium hydroxide, and dimethylformamide.

-

Reflux the mixture for 1 hour.

-

Cool the reaction mixture to room temperature and add 100 mL of water.

-

Extract the aqueous mixture with diethyl ether.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under vacuum to obtain 2-(phenoxy-d5)nitrobenzene as an oil.

Expected Outcome: Based on the synthesis of the non-deuterated analogue, a high yield (approximately 90%) is anticipated.

Step 2: Synthesis of 2-(Phenoxy-d5)aniline (Reduction)

The nitro group of 2-(phenoxy-d5)nitrobenzene is reduced to an amine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |

| 2-(Phenoxy-d5)nitrobenzene | 218.22 | 1.0 g | 4.58 |

| Iron Powder | 55.84 | 1.02 g | 18.3 |

| Acetic Acid | 60.05 | 0.26 mL | 4.58 |

| Water | - | 6.0 mL | - |

| Ammonium Hydroxide | - | As required | - |

| Toluene | - | As required | - |

Procedure:

-

In a stirred reaction vessel, heat a mixture of water, iron powder, and acetic acid to 90-95 °C.

-

Slowly add the 2-(phenoxy-d5)nitrobenzene to the heated mixture.

-

Stir the reaction mixture at the same temperature for 3-4 hours.

-

Make the reaction mixture alkaline by adding ammonium hydroxide and filter it while hot.

-

Wash the filter cake with water and extract the filtrate with toluene.

-

Concentrate the toluene extract to afford 2-(phenoxy-d5)aniline.

Expected Outcome: A yield of approximately 84% is expected based on the non-deuterated synthesis.

Step 3: Synthesis of N-(2-(Phenoxy-d5)phenyl)methanesulfonamide (Mesylation)

The synthesized aniline is reacted with methanesulfonyl chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |

| 2-(Phenoxy-d5)aniline | 188.24 | 1.88 g | 10 |

| Methanesulfonyl Chloride | 114.55 | 1.15 g | 10 |

| Triethylamine | 101.19 | 1.06 g | 10.5 |

| Dichloromethane | - | 20 mL | - |

| Sodium Hydroxide (2N) | - | As required | - |

Procedure:

-

Dissolve 2-(phenoxy-d5)aniline in dichloromethane and triethylamine.

-

Cool the mixture to 0-5 °C with stirring.

-

Add methanesulfonyl chloride dropwise over 3-4 hours.

-

Quench the reaction by adding 10 mL of water.

-

Separate the organic layer and wash it with water.

-

Extract the product into a 2N sodium hydroxide solution.

-

Acidify the aqueous layer (pH 2.0) to precipitate the product.

-

Filter and dry the solid to obtain N-(2-(phenoxy-d5)phenyl)methanesulfonamide.

Expected Outcome: An estimated yield of around 85% is anticipated.

Step 4: Synthesis of this compound (Nitration)

The final step involves the selective nitration of the mesylated compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |

| N-(2-(Phenoxy-d5)phenyl)methanesulfonamide | 266.32 | 1.75 g | 6.57 |

| Glacial Acetic Acid | - | 17 mL | - |

| 70% Nitric Acid | 63.01 | 0.60 g | 6.57 |

| Methanol | - | As required | - |

Procedure:

-

Dissolve N-(2-(phenoxy-d5)phenyl)methanesulfonamide in glacial acetic acid with gentle warming.

-

Stir the mixture and add 70% nitric acid dropwise over 15 minutes.

-

Heat the mixture on a steam bath for 4 hours.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the precipitate.

-

Recrystallize the crude product from methanol to obtain pure this compound.

Expected Outcome: A yield of approximately 85% is expected for this final step.

Analytical Characterization

4.1. Mass Spectrometry:

High-resolution mass spectrometry (HRMS) is essential for confirming the successful incorporation of deuterium and for determining the isotopic purity of this compound.

-

Expected Molecular Ion: The theoretical monoisotopic mass of this compound is approximately 313.0781 g/mol , which is 5 units higher than the non-deuterated Nimesulide (308.0467 g/mol ).

-

Isotopic Distribution: Analysis of the isotopic cluster of the molecular ion will allow for the quantification of the percentage of this compound, as well as the presence of lower deuterated species (d4, d3, etc.) and the unlabeled compound.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show the absence of signals corresponding to the protons on the phenoxy ring. The remaining signals for the other aromatic protons and the methyl group should be present.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons in the deuterated phenoxy ring will exhibit splitting due to coupling with deuterium.

-

²H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium atoms.

Mechanism of Action: COX-2 Inhibition Signaling Pathway

Nimesulide exerts its anti-inflammatory and analgesic effects primarily by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a key component of the inflammatory response.

Caption: Nimesulide's inhibition of the COX-2 signaling pathway.

Inflammatory stimuli activate phospholipase A2, which releases arachidonic acid from the cell membrane.[4][9] The COX-2 enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate inflammation, pain, and fever.[4][9][10][11] Nimesulide selectively binds to and inhibits the COX-2 enzyme, thereby blocking the production of these pro-inflammatory prostaglandins.[1][2][12]

Conclusion

The deuterium labeling of Nimesulide, specifically the synthesis of this compound, presents a valuable strategy for enhancing its pharmacokinetic properties and for its application as an internal standard in analytical studies. This technical guide outlines a feasible synthetic pathway and provides detailed, albeit adapted, experimental protocols. It is crucial for researchers to perform optimization studies and thorough analytical characterization to ensure the successful synthesis and purity of this compound. The understanding of Nimesulide's mechanism of action through the COX-2 pathway further underscores the therapeutic rationale for its use and the importance of developing novel analogues.

References

- 1. What is the mechanism of Nimesulide? [synapse.patsnap.com]

- 2. Nimesulide is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nimesulide - Wikipedia [en.wikipedia.org]

- 4. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C13H12N2O5S | CID 71750951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. This compound | CAS 1330180-22-7 | LGC Standards [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability Landscape of Nimesulide-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Nimesulide-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. Given the limited direct studies on this compound, this document leverages extensive stability data available for Nimesulide as a close surrogate, a standard practice in pharmaceutical sciences where the kinetic isotope effect is presumed to have a minimal impact on overall stability. This compound is primarily utilized as an internal standard for the quantification of Nimesulide in bioanalytical methods.[1]

Core Physical and Chemical Properties

This compound is a solid, soluble in methanol, and is known chemically as N-(4-nitro-2-(phenoxy-d5)phenyl)methanesulfonamide.[1] For long-term use, it is recommended to be stored at -20°C, where it has shown stability for at least four years.[1]

| Property | Value | Source |

| Chemical Formula | C₁₃H₇D₅N₂O₅S | [1] |

| Molecular Weight | 313.3 g/mol | [1] |

| Formulation | Solid | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage | -20°C | [1] |

| Long-term Stability | ≥ 4 years at -20°C | [1] |

Forced Degradation and Chemical Stability

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific studies on this compound are not publicly available, extensive research on Nimesulide provides a strong indication of its stability profile under various stress conditions. These studies are essential for developing stability-indicating analytical methods.

Summary of Forced Degradation Studies on Nimesulide

The following table summarizes the degradation of Nimesulide under different stress conditions as reported in various studies. This data is considered indicative of the expected stability of this compound.

| Stress Condition | Reagents and Duration | Observation | Potential Degradation Products |

| Acidic Hydrolysis | 1N HCl, heated at 80°C for 1 hour | Significant degradation observed | Not explicitly identified in the provided search results |

| Alkaline Hydrolysis | 2M NaOH, heated at 80°C for 4 hours | Significant degradation observed | 2-phenoxy-4-nitroaniline |

| Oxidative Degradation | 3-35% H₂O₂, heated at 80°C for 1-4 hours | Significant degradation observed | Not explicitly identified in the provided search results |

| Thermal Degradation | Heat at 80°C | Stable | - |

| Photochemical Degradation | Exposed to UV light at 254 nm for 80 hours | Degradation observed | 2-phenoxy-4-nitroaniline and methanesulfonic acid |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of stability studies. The following protocols are based on established methods for the forced degradation of Nimesulide.

Protocol 1: Forced Degradation by Acidic Hydrolysis

-

Sample Preparation: Accurately weigh and dissolve Nimesulide (or this compound) in a minimal amount of methanol.

-

Stress Application: Add 1N hydrochloric acid to the sample solution.

-

Incubation: Heat the mixture at 80°C for 1 hour.

-

Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 1N sodium hydroxide.

-

Analysis: Dilute the resulting solution with the mobile phase to a suitable concentration for chromatographic analysis.

Protocol 2: Forced Degradation by Alkaline Hydrolysis

-

Sample Preparation: Prepare a methanolic solution of Nimesulide (or this compound).

-

Stress Application: Add 2M sodium hydroxide to the sample solution.

-

Incubation: Heat the mixture at 80°C for 4 hours.

-

Neutralization: After cooling, neutralize the solution with 2M hydrochloric acid.

-

Analysis: Dilute the solution with the mobile phase for subsequent analysis.

Protocol 3: Forced Degradation by Oxidation

-

Sample Preparation: Prepare a methanolic solution of Nimesulide (or this compound).

-

Stress Application: Add 3-35% hydrogen peroxide to the sample solution.

-

Incubation: Heat the mixture at 80°C for 1 to 4 hours.

-

Analysis: After cooling, dilute the sample with the mobile phase for analysis.

Protocol 4: Photochemical Stability Assessment

-

Sample Preparation: Prepare a solution of Nimesulide sodium salt (3 mg/mL).

-

Exposure: Expose the solution to UV light at a wavelength of 254 nm for 80 hours. A control sample should be stored in the dark under the same temperature conditions.

-

Sample Processing: After exposure, evaporate the sample to dryness and reconstitute the residue in methanol.

-

Analysis: Analyze the sample using appropriate chromatographic techniques (HPLC and TLC).[2][3]

Visualization of Methodologies

The following diagrams illustrate the workflow for assessing the stability of this compound and the potential degradation pathways.

Caption: Workflow for Forced Degradation Studies.

Caption: Nimesulide Degradation Pathway.

Stability-Indicating Analytical Methods

A crucial outcome of forced degradation studies is the development of stability-indicating analytical methods, typically High-Performance Liquid Chromatography (HPLC), capable of separating the parent drug from its degradation products. Several RP-HPLC methods have been developed and validated for Nimesulide and its impurities.[4][5][6] These methods are generally applicable for the analysis of this compound in stability samples.

A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, with UV detection. The specific conditions, such as the mobile phase composition, pH, and flow rate, are optimized to achieve adequate separation of all relevant peaks.

Conclusion

References

Solubility Profile of Nimesulide-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nimesulide-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, including analytical method development, formulation studies, and in vitro/in vivo assays. This document summarizes the available quantitative data, outlines detailed experimental protocols for solubility determination, and provides visual representations of the experimental workflow.

Introduction to this compound

This compound is a labeled internal standard used in the quantitative analysis of Nimesulide by mass spectrometry. The deuteration of the phenoxy group provides a distinct mass difference, enabling accurate quantification in complex biological matrices. The physicochemical properties of this compound are expected to be very similar to those of Nimesulide. However, isotopic labeling can sometimes lead to minor differences in properties such as solubility, retention time, and mass spectral fragmentation.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, data for the parent compound, Nimesulide, serves as a valuable and closely related reference. The following table summarizes the reported solubility of Nimesulide in several common organic solvents. It is important to note that the substitution of hydrogen with deuterium is generally not expected to cause significant changes in solubility, though minor variations may exist. One source explicitly states that this compound is soluble in methanol, although a quantitative value is not provided[1].

| Solvent | Solubility of Nimesulide | Reference |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2] |

| Dimethylformamide (DMF) | ~30 mg/mL | [2] |

| Ethanol | ~1 mg/mL | [2] |

| Polyethylene Glycol 300 (PEG 300) | >70 mg/mL | [3][4] |

| Polyethylene Glycol 400 (PEG 400) | >70 mg/mL | [3][4] |

| Isopropanol | 31.98 µg/mL (in 10% solution) | [5] |

| Methanol | Soluble | [6] |

Experimental Protocol for Solubility Determination

A standardized and robust protocol is essential for accurately determining the solubility of a compound. The following is a general "shake-flask" method, a widely accepted technique for solubility measurement, which can be adapted for this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Dispense a known volume of each organic solvent into the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to establish that true equilibrium has been achieved by taking measurements at multiple time points until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand to let undissolved solid settle.

-

Centrifuge the vials at a high speed to pellet any remaining solid material.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

-

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key steps in the experimental determination of solubility and the decision-making process for solvent selection in a research context.

References

Nimesulide-d5: An In-Depth Technical Guide to its Metabolism and Potential Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with selective cyclooxygenase-2 (COX-2) inhibitory activity, has been widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its clinical use has been tempered by concerns of hepatotoxicity, which is thought to be linked to its metabolic bioactivation.[2][3] Nimesulide-d5, a deuterated analog of nimesulide with deuterium atoms on the phenoxy ring, is a valuable tool for metabolic and pharmacokinetic studies, often used as an internal standard in analytical methods.[4][5] Understanding the metabolism of this compound is crucial for interpreting such studies and for exploring the potential of deuteration to modulate the drug's metabolic profile and safety. This technical guide provides a comprehensive overview of the metabolism of nimesulide, which serves as a surrogate for this compound, details potential metabolites, outlines experimental protocols for their study, and explores the signaling pathways affected by these metabolites.

Metabolic Pathways of Nimesulide

The biotransformation of nimesulide is extensive, with the parent drug being largely cleared through metabolic processes primarily in the liver.[6][7] The metabolic pathways for nimesulide are well-characterized and are presumed to be the same for this compound, although the rate of these reactions may be altered by the kinetic isotope effect. The primary metabolic routes include:

-

Hydroxylation: The principal metabolic pathway is the hydroxylation of the phenoxy ring, primarily at the 4'-position, to form 4'-hydroxynimesulide.[7][8] This reaction is mainly catalyzed by cytochrome P450 enzymes, with CYP2C9 and CYP1A2 being significant contributors.[9]

-

Nitroreduction: The nitro group on the 2-phenoxy-4-nitroaniline moiety can be reduced to an amino group, forming 4-amino-2-phenoxymethanesulfonanilide.[9] This reduced metabolite can be further metabolized.

-

Ether Bond Cleavage: Cleavage of the ether linkage between the two aromatic rings represents another metabolic pathway.[10]

-

Conjugation: The hydroxylated and other metabolites can undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.[8]

dot

References

- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - CN [thermofisher.cn]

- 2. Nimesulide and hepatic adverse effects: roles of reactive metabolites and host factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Neutrophil- and myeloperoxidase-mediated metabolism of reduced nimesulide: evidence for bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. In vitro nimesulide studies toward understanding idiosyncratic hepatotoxicity: diiminoquinone formation and conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of Nimesulide-d5: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[1] Nimesulide-d5 is a deuterated analog of Nimesulide, often employed as an internal standard in pharmacokinetic studies due to its similar chemical properties and distinct mass spectrometric signature. While specific pharmacokinetic data for this compound is scarce, understanding the preclinical pharmacokinetics of Nimesulide provides a robust framework for its application and for anticipating the behavior of its deuterated form.

This technical guide summarizes key preclinical pharmacokinetic parameters of Nimesulide across various animal models, details common experimental methodologies, and provides visualizations of typical experimental workflows.

Quantitative Pharmacokinetic Data of Nimesulide in Preclinical Models

The following tables summarize the pharmacokinetic parameters of Nimesulide observed in various preclinical species following different routes of administration. These values provide a comparative baseline for what might be expected in studies involving this compound.

Table 1: Pharmacokinetic Parameters of Nimesulide in Dogs

| Parameter | Value | Reference |

| Age-Related Variations | Statistically significant differences (p <0.05) in most pharmacokinetic parameters were observed in a longitudinal study of five dogs from birth to 730 days of age, particularly between the 6-month study and other age points.[2][3] | [2][3] |

Table 2: Pharmacokinetic Parameters of Nimesulide in Goats (4 mg/kg BW)

| Parameter | Intravenous (i.v.) | Intramuscular (i.m.) | Reference |

| Cmax (µg/mL) | - | 2.83 ± 1.11 | [4] |

| Tmax (h) | - | 3.6 ± 0.89 | [4] |

| t1/2β (h) | 7.99 ± 2.23 | 1.63 times longer than i.v. | [4] |

| Vd(ss) (L/kg) | 0.64 ± 0.13 | - | [4] |

| ClB (L/h/kg) | 0.06 ± 0.02 | - | [4] |

| MRT (h) | 11.72 ± 3.42 | 1.73 times longer than i.v. | [4] |

| Bioavailability (%) | - | 68.25 | [4] |

Table 3: Pharmacokinetic Parameters of Nimesulide in Bovine Calves (4.5 mg/kg BW)

| Parameter | Intravenous (i.v.) | Intramuscular (i.m.) | Reference |

| Cmax (µg/mL) | - | 35.84 ± 3.04 | [5] |

| Tmax (h) | - | 4.0 ± 0.19 | [5] |

| t1/2α (h) | 0.15 ± 0.005 | - | [5] |

| t1/2β (h) | 9.02 ± 0.06 | 20.08 ± 0.79 | [5] |

| Vd(ss) (L/h/kg) | 0.22 ± 0.02 | - | [5] |

| ClB | 0.02 ± 0.001 | - | [5] |

| MRT (h) | 11.23 ± 0.04 | 13.76 ± 0.09 | [5] |

| Bioavailability (%) | - | 89.42 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are typical experimental protocols for preclinical evaluation of Nimesulide, which would be applicable for studies involving this compound.

Animal Models and Dosing

-

Species: Mongrel dogs, female goats, and bovine male calves are commonly used models.[2][3][4][5]

-

Housing and Acclimatization: Animals are typically housed in appropriate conditions and allowed to acclimatize before the study.

-

Dosing:

Sample Collection and Processing

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration via methods such as jugular venipuncture.[4][5]

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen (e.g., at -20°C) until analysis.

Bioanalytical Method

A robust and validated bioanalytical method is essential for the accurate quantification of the analyte in biological matrices.

-

Method: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common and reliable method for quantifying Nimesulide in plasma.[2][3][6]

-

Sample Preparation: A liquid-liquid extraction step is typically employed to isolate the drug from plasma proteins and other interfering substances. For instance, acidified samples can be extracted with methyl tert-butyl ether.[6]

-

Internal Standard: this compound is an ideal internal standard for the quantification of Nimesulide due to its similar extraction recovery and chromatographic behavior, with the key difference being its mass, allowing for clear differentiation in mass spectrometric detection.

-

Method Validation: The bioanalytical method should be validated for accuracy, precision, linearity, and the limit of quantitation to ensure reliable results.[7]

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of a compound like Nimesulide or this compound.

Caption: Experimental workflow for a typical preclinical pharmacokinetic study.

Signaling Pathway (Illustrative)

While the primary mechanism of Nimesulide is COX-2 inhibition, it has been shown to have other effects. For instance, it can sensitize pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering.[1][8] The following diagram illustrates this signaling pathway.

Caption: Nimesulide-mediated sensitization to TRAIL-induced apoptosis.

Conclusion

While direct preclinical pharmacokinetic data for this compound is not widely published, the extensive research on Nimesulide provides a strong foundation for designing and interpreting studies involving its deuterated analog. The experimental protocols and pharmacokinetic parameters detailed in this guide for Nimesulide in various animal models serve as a valuable resource for researchers in drug development. It is anticipated that the pharmacokinetic profile of this compound will closely mirror that of Nimesulide, though empirical verification is always recommended. The use of validated bioanalytical methods, with this compound as an internal standard, remains the gold standard for accurate pharmacokinetic assessment.

References

- 1. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic variations of nimesulide in mongrel dogs according to age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and bioavailability of nimesulide in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. scispace.com [scispace.com]

- 7. clinical-pharmacokinetics-of-nimesulide - Ask this paper | Bohrium [bohrium.com]

- 8. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Utilizing Nimesulide-d5 in Cancer Research: Methodologies and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nimesulide-d5 as a critical research tool in the field of oncology. While its parent compound, Nimesulide, is investigated for its direct anti-cancer properties, the deuterated analog, this compound, serves an essential and distinct role in enabling precise and reproducible quantitative analysis. This document outlines the anti-cancer mechanisms of Nimesulide, details the function of this compound in experimental settings, provides comprehensive protocols for its use, and presents relevant data to inform study design.

Nimesulide: A Multi-Faceted Anti-Cancer Agent

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) recognized for its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2] The overexpression of COX-2 is a hallmark of many human cancers, making it a key target for chemoprevention and therapy.[3][4] However, the anti-neoplastic effects of Nimesulide are not solely dependent on COX-2 inhibition; it modulates a variety of oncogenic signaling pathways, demonstrating its potential as a lead compound for anti-cancer drug development.[3][5]

Key anti-cancer activities of Nimesulide include:

-

Induction of Apoptosis: Nimesulide promotes programmed cell death in various cancer cell lines, including those of the pancreas, breast, and esophagus.[6][7][8]

-

Inhibition of Proliferation: It demonstrates significant anti-proliferative action, capable of arresting the cell cycle.[6][9]

-

Suppression of Angiogenesis: By inhibiting factors like vascular endothelial growth factor (VEGF), Nimesulide can impede tumor growth.[5][8]

Nimesulide's influence extends to several critical signaling pathways:

-

PI3K/Akt/mTOR Pathway: In colorectal and pancreatic cancers, Nimesulide has been shown to increase the expression of the tumor suppressor PTEN, which in turn inhibits the pro-survival PI3K/Akt pathway.[5][6][8]

-

Wnt/β-catenin Pathway: It can inhibit this pathway, which is frequently deregulated in gastrointestinal cancers, by reducing cellular levels of β-catenin.[9]

-

JAK/STAT Pathway: Nimesulide has been observed to inactivate the JAK2/STAT3 signaling pathway in esophageal squamous carcinoma cells.[10]

-

TRAIL-Induced Apoptosis: It sensitizes resistant pancreatic cancer cells to apoptosis by promoting the clustering of Death Receptor 5 (DR5).[7][11]

-

Aromatase Suppression: In breast cancer models, Nimesulide and its derivatives can suppress aromatase activity, a key enzyme in estrogen biosynthesis.[12]

The Role of this compound as a Research Tool

This compound is a stable isotope-labeled (deuterated) form of Nimesulide.[13][14] While chemically identical to the parent compound in terms of reactivity, its increased mass makes it an invaluable tool for quantitative analysis using mass spectrometry (MS).

Its primary application in cancer research is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[13][15][16] An IS is a compound of known concentration added to an unknown sample to facilitate its quantification. The ideal IS behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector.

Advantages of using this compound as an IS:

-

Corrects for Variability: It accounts for analyte loss during sample extraction and inconsistencies in instrument injection volume and ionization efficiency.

-

High Accuracy and Precision: By normalizing the analyte's signal to the IS signal, it enables highly accurate and reproducible measurements.

-

Co-elution: It has nearly the same chromatographic retention time as Nimesulide, ensuring it experiences the same matrix effects.

-

Mass Distinction: It is easily differentiated from Nimesulide by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

This precise quantification is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies, which are all critical components of pre-clinical and clinical cancer drug development.

Experimental Protocol: Quantification of Nimesulide in Plasma

This section provides a generalized protocol for the quantification of Nimesulide in plasma samples from tumor-bearing animal models using LC-MS/MS with this compound as an internal standard.

Objective: To accurately determine the concentration of Nimesulide in plasma over time to establish its pharmacokinetic profile.

Materials:

-

Nimesulide analytical standard

-

This compound (Internal Standard)[14]

-

Blank plasma (from the same species as the study animal)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Deionized water

-

LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Nimesulide in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From the Nimesulide stock, create a series of working solutions for the calibration curve by serial dilution.

-

Prepare a working internal standard solution (e.g., 100 ng/mL) of this compound in 50:50 acetonitrile:water.

-

-

Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Spike blank plasma with the Nimesulide working solutions to create calibration standards at various concentrations (e.g., 1-5000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Extraction (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the working internal standard solution (this compound in acetonitrile).[15][16]

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18, e.g., 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the compounds, and then re-equilibrate.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Nimesulide: Q1: 307.1 -> Q3: 229.1

-

This compound: Q1: 312.1 -> Q3: 234.1

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both Nimesulide and this compound for each injection.

-

Calculate the ratio of the Nimesulide peak area to the this compound peak area.

-

Plot this ratio against the known concentrations of the calibration standards to generate a linear calibration curve.

-

Use the regression equation from the calibration curve to calculate the concentration of Nimesulide in the unknown samples.

-

Data Presentation and Interpretation

Quantitative data from pharmacokinetic studies are essential for designing effective dosing strategies in cancer models to achieve therapeutic exposure while minimizing toxicity.

Table 1: Summary of Nimesulide Pharmacokinetic Parameters in Healthy Volunteers (Oral Administration)

| Parameter | Value Range | Description | Reference(s) |

| Tmax (Time to Peak Concentration) | 1.22 - 3.83 hours | The time required to reach the maximum drug concentration in plasma after administration. | [17][18] |

| Cmax (Peak Concentration) | 2.86 - 6.50 mg/L | The maximum concentration of the drug observed in the plasma. | [17][19] |

| t1/2 (Elimination Half-Life) | 1.80 - 4.73 hours | The time required for the drug concentration in the body to be reduced by half. | [17][18] |

| Volume of Distribution (Vd) | 0.18 - 0.39 L/kg | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. | [17][18] |

| Plasma Clearance (CL) | 31.02 - 106.16 mL/h/kg | The volume of plasma cleared of the drug per unit time. | [17][18] |

Note: These parameters, while derived from human studies, provide a crucial baseline for designing preclinical animal studies, helping to estimate appropriate dosing intervals and target concentrations.

Table 2: In Vitro Anti-Cancer Activity of Nimesulide

| Cancer Type | Cell Line | Effect | Key Finding | Reference(s) |

| Pancreatic Cancer | PANC-1 | Inhibition of proliferation, induction of apoptosis | Increased expression of PTEN, inhibition of VEGF. | [6][8] |

| Lung Cancer | A549 | Inhibition of proliferation, enhanced radiotherapy effects | Intensification of caspase-3 and caspase-8 activation. | [4][5] |

| Gastric Cancer | AGS, MKN45 | Inhibition of Wnt signaling, cell cycle arrest | Reduction in cellular β-catenin levels. | [9][20] |

| Colorectal Cancer | HT-29 | Inhibition of cell growth | Attenuation of mTOR signaling. | [3][5] |

| Breast Cancer | SKBR-3 | Inhibition of cell growth | Potent anti-cancer activity of Nimesulide analogs. | [3] |

| Prostate Cancer | LNCaP | Inhibition of AR function | Induction of c-Jun, which represses Androgen Receptor (AR) activity. | [21] |

Conclusion

The Nimesulide/Nimesulide-d5 pair represents a powerful combination for advancing cancer research. Nimesulide itself is a promising therapeutic agent with a complex mechanism of action that extends beyond simple COX-2 inhibition to modulate fundamental oncogenic pathways. This compound is the essential enabling tool, providing the analytical rigor required to accurately measure the parent drug in complex biological matrices. For researchers in pharmacology and drug development, leveraging this compound as an internal standard is indispensable for conducting the robust pharmacokinetic and metabolic studies that underpin the translation of Nimesulide and its analogs from promising compounds into viable clinical candidates.

References

- 1. The use of nimesulide and its analogues in cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationship of nimesulide safety to its pharmacokinetics: assessment of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From COX-2 inhibitor nimesulide to potent anti-cancer agent: synthesis, in vitro, in vivo and pharmacokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Emerging Anti Carcinogenic Applications of Nimesulide: Therapeutic Benefits Beyond Its Primary Role in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? [frontiersin.org]

- 7. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nimesulide inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nimesulide, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PMC [pmc.ncbi.nlm.nih.gov]

- 12. COX-2 inhibitor nimesulide analogs are aromatase suppressors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. caymanchem.com [caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The pharmacokinetic profile of nimesulide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. The cyclooxygenase 2-specific nonsteroidal anti-inflammatory drugs celecoxib and nimesulide inhibit androgen receptor activity via induction of c-Jun in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Nimesulide in Human Plasma using Nimesulide-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Accurate and reliable quantification of nimesulide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard (IS), such as Nimesulide-d5, is the gold standard for quantitative bioanalysis. The IS compensates for variability during sample preparation and instrumental analysis, thereby ensuring the accuracy and precision of the results.[1] This application note provides a detailed protocol for the extraction and quantification of nimesulide in human plasma using this compound as the internal standard.

Experimental Protocols

-

Nimesulide reference standard

-

This compound internal standard[2]

-

HPLC-grade acetonitrile and methanol

-

Formic acid (≥98%)

-

Ammonium formate

-

Ultrapure water

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Nimesulide and this compound in methanol to obtain stock solutions of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare working solutions for Nimesulide by serially diluting the stock solution with 50% acetonitrile/water to create calibration curve (CC) and quality control (QC) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% acetonitrile/water to a final concentration of 100 ng/mL.

-

Aliquot 100 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound IS working solution to all tubes except for the blank matrix.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[3][4]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

-

Liquid Chromatography (LC)

-

Tandem Mass Spectrometry (MS/MS)

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Negative.

-

MRM Transitions: The specific precursor-to-product ion transitions should be optimized by infusing individual standard solutions of Nimesulide and this compound. Representative transitions are provided below.

-

Nimesulide: m/z 307.2 → 229.2.[5]

-

This compound (IS): m/z 312.2 → 234.2 (Predicted, requires empirical optimization).

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Gas Flows: Optimize for the specific instrument.

-

-

Method Validation Summary

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., USFDA, EMA). Key parameters to be assessed include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3][4]

Data Presentation

The performance of the method is summarized in the tables below, with data representative of typical results obtained from validation studies.[3][5]

Table 1: Calibration Curve and LLOQ

| Parameter | Result |

| Linearity Range | 10 - 6000 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting | 1/x² |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[5] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |

| LLOQ | 10 | ≤ 6.2%[3] | ± 4.8%[3] | ≤ 6.2%[3] | ± 4.8%[3] |

| Low QC | 30 | ≤ 6.2%[3] | ± 4.8%[3] | ≤ 6.2%[3] | ± 4.8%[3] |

| Mid QC | 3000 | ≤ 6.2%[3] | ± 4.8%[3] | ≤ 6.2%[3] | ± 4.8%[3] |

| High QC | 5000 | ≤ 6.2%[3] | ± 4.8%[3] | ≤ 6.2%[3] | ± 4.8%[3] |

%RSD: Relative Standard Deviation; %RE: Relative Error

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Nimesulide | > 85% | < 15% |

| This compound | > 85% | < 15% |

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of nimesulide in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for regulated bioanalysis in support of clinical and preclinical drug development. The simple protein precipitation protocol allows for high-throughput sample processing.

References

- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method | CoLab [colab.ws]

- 5. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Quantitative Analysis of Nimesulide in Human Plasma using Nimesulide-d5 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is a selective cyclooxygenase-2 (COX-2) inhibitor. Accurate and robust bioanalytical methods are crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies of Nimesulide. This document provides a detailed protocol for the quantitative analysis of Nimesulide in human plasma using a stable isotope-labeled internal standard, Nimesulide-d5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Nimesulide reference standard

-

This compound internal standard (IS)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Formic acid, analytical grade

-

Ammonium formate, analytical grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

96-well plates or microcentrifuge tubes

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

C18 reverse-phase HPLC column (e.g., Agilent Eclipse Plus C18, 75 mm × 4.6 mm, 3.5 µm)[1]

-

Nitrogen generator

-

Analytical balance

-

Centrifuge

-

Vortex mixer

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Nimesulide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Nimesulide stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

-

-

Internal Standard Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting Nimesulide from plasma samples.[2][3]

-

Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a 96-well plate or microcentrifuge tubes, add 100 µL of each plasma sample, calibration standard, or QC sample.

-

Add 20 µL of the this compound internal standard working solution to all samples except the blank.

-

Add 300 µL of acetonitrile to each well/tube to precipitate the plasma proteins.

-

Vortex the plate/tubes for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC Column | Agilent Eclipse Plus C18 (75 mm × 4.6 mm, 3.5 µm) or equivalent[1] |

| Mobile Phase | A: 5 mM Ammonium formate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | Isocratic or gradient elution (e.g., 90% B)[1] |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Run Time | ~5 minutes[2][3] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |

| Multiple Reaction Monitoring (MRM) Transitions: | |

| Nimesulide | m/z 307.20 → 229.20 [1] |

| This compound | Precursor: m/z 312.20Product: To be determined by direct infusion and optimization. A probable transition based on the fragmentation of Nimesulide is m/z 312.20 → 234.20. Verification is mandatory. |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | -4500 V (for negative mode) |

Note on this compound MRM Transition: The exact product ion for this compound is not consistently reported in the literature. It is crucial to determine the optimal precursor and product ions by direct infusion of a this compound solution into the mass spectrometer and performing a product ion scan. The precursor ion will be the deprotonated molecule [M-H]⁻ at approximately m/z 312.20. The most abundant and stable fragment ion should be selected as the product ion for quantification.

Data Presentation

Table 3: Method Validation Parameters

| Parameter | Typical Range/Value |

| Linearity Range | 10 - 6000 ng/mL[1] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] |

| Intra- and Inter-day Precision (%RSD) | ≤ 6.2%[2] |

| Intra- and Inter-day Accuracy (%RE) | -4.8% to 4.8%[2] |

| Recovery | > 85% |

Table 4: Pharmacokinetic Parameters of Nimesulide in Healthy Volunteers (100 mg oral dose)

| Parameter | Mean Value | Reference |

| Cmax (ng/mL) | 2860 to 6500 | |

| Tmax (h) | 1.22 to 2.75 | |

| AUC (ng·h/mL) | Varies by study | |

| t1/2 (h) | 1.80 to 4.73 |

Visualizations

References

- 1. Determination of nimesulide in pharmaceutical dosage forms by second order derivative UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of nimesulide and its four possible metabolites in human plasma by LC-MS/MS and its application in a study of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A sensitive method for determination of nimesulide and its hydroxy metabolite in milk using validated UPLC-MS method | CoLab [colab.ws]

Method Development for Nimesulide Quantification in Plasma: An Application Note and Protocol

Introduction